5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid involves several steps, including the use of single-crystal X-ray diffraction, FT-IR, 1H NMR, 13C NMR, and UV-Visible spectroscopy. Computational methods such as density functional theory (DFT) have been employed to study its structure and properties in detail (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).
Molecular Structure Analysis
The molecular structure of this compound has been extensively analyzed, revealing significant details about its configuration and stability. Studies incorporating DFT and various spectroscopic techniques have provided insights into its structural parameters, electron distribution, and potential for electronic charge transfer (Devi et al., 2018).
Chemical Reactions and Properties
Research on this compound has shown it to undergo various chemical reactions, leading to the synthesis of novel compounds with potential applications in materials science, especially as nonlinear optical (NLO) materials. The reactions include transformations that highlight its reactivity and the feasibility of introducing functional groups to modify its properties (Devi, Fatma, Bishnoi, Srivastava, Shukla, & Kumar, 2018).
Physical Properties Analysis
The physical properties of this compound, such as its dipole moment, polarizability, and hyperpolarizability, have been calculated, showing its potential as an NLO material. The correlation between experimental and theoretical values underscores the accuracy of computational methods in predicting physical properties of complex molecules (Devi et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including its electrophilicity, chemical potential, and hardness, have been examined through DFT studies. These properties provide a comprehensive understanding of the molecule's stability and reactivity, offering insights into its behavior in different chemical environments (Devi et al., 2018).
Scientific Research Applications
Spectroscopic Analysis and Theoretical Approach : A study focused on synthesizing and characterizing 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using different spectroscopic techniques and computational methods. The research provided insights into the compound's structural and thermodynamic parameters, electrophilicity, chemical potential, and hyperconjugative interactions (Devi et al., 2018).
Parallel Synthesis for Potential Medicinal Applications : Another research described the parallel synthesis of a series of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which could have potential medicinal applications. This synthesis involved a multi-step transformation of itaconic acid into various carboxamides (Črček et al., 2012).
Novel Synthesis and Nonlinear Optical Properties : A novel derivative of this compound was synthesized, and its structure was elucidated through various spectroscopic methods. The research also explored the nonlinear optical properties of the compound, which suggested its potential as an NLO material (Devi et al., 2018).
Antimicrobial and Antifungal Properties : A study focused on synthesizing derivatives of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides and investigating their antimicrobial and antifungal activities. This research could have implications in the development of new antimicrobial agents (Vaickelionienė et al., 2011).
Biological Evaluation for Antibacterial Drugs : Another study synthesized a number of this compound derivatives with potential antibacterial properties. The research evaluated these compounds against various gram-positive and gram-negative bacteria (Devi et al., 2018).
Future Directions
properties
IUPAC Name |
5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTSPNBSVDWGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371840 | |
Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39629-86-2 | |
Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the structural characteristics of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid?
A1: Researchers have utilized a combination of experimental and theoretical techniques to elucidate the structure of this compound. Experimental methods like single-crystal X-ray diffraction [], FT-IR, 1H NMR, 13C NMR, and UV-Visible spectroscopy have been employed []. These techniques provide valuable information about the molecule's bond lengths, angles, and electronic properties.
Q2: How do structural modifications of this compound impact its biological activity?
A2: Research indicates that incorporating specific structural modifications to the core structure of this compound can influence its biological activity. For example, the introduction of a 4-(substituted methyl) group and methylamino residues into the parent molecule led to the synthesis of a series of derivatives [].
Q3: What are the potential applications of this compound derivatives in medicinal chemistry?
A3: The research suggests that derivatives of this compound hold promise as potential antibacterial agents []. Studies have demonstrated their in vitro activity against both Gram-positive and Gram-negative bacteria, indicating their potential as starting points for the development of new antibiotics []. Further research exploring different substitutions and modifications could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties.
Q4: What computational chemistry methods have been used to study this compound and its derivatives?
A4: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Researchers have employed density functional theory (DFT) calculations using the B3LYP functional and 6-31G(d,p) basis set to study the electronic structure, thermodynamic properties, and spectroscopic characteristics of these compounds []. DFT calculations have been instrumental in predicting molecular properties, interpreting experimental data, and guiding the design of novel derivatives with tailored properties.
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